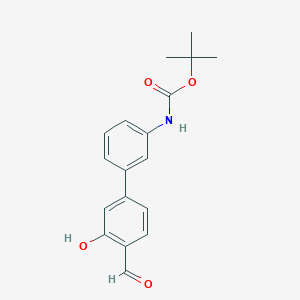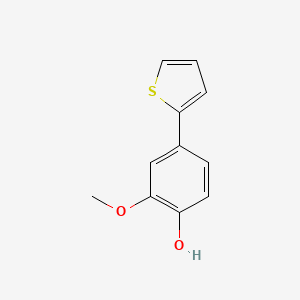
2-Methoxy-4-(3-methylphenyl)phenol, 95%
説明
2-Methoxy-4-(3-methylphenyl)phenol, 95%, is a chemical compound that is widely used in research and lab experiments due to its unique properties. This compound has been studied for its potential applications in a variety of fields, including biochemistry, pharmacology, and toxicology.
科学的研究の応用
2-Methoxy-4-(3-methylphenyl)phenol, 95%, has been studied for its potential applications in a variety of fields. In biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In pharmacology, it has been studied for its potential to act as an anti-inflammatory agent. In toxicology, it has been studied for its ability to induce apoptosis in certain cancer cells.
作用機序
The mechanism of action of 2-Methoxy-4-(3-methylphenyl)phenol, 95%, is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it is believed to act as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-Methoxy-4-(3-methylphenyl)phenol, 95%, has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory cytokines. In addition, it has been shown to reduce the activity of certain enzymes, such as cyclooxygenase-2 (COX-2).
実験室実験の利点と制限
2-Methoxy-4-(3-methylphenyl)phenol, 95%, has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable under a variety of conditions. In addition, it has been shown to have a wide range of potential applications in biochemistry, pharmacology, and toxicology. However, it also has some limitations for use in laboratory experiments. For example, it is not very soluble in water, and it is not very stable in acidic conditions.
将来の方向性
There are several potential future directions for research on 2-Methoxy-4-(3-methylphenyl)phenol, 95%. For example, further research could be conducted to determine the exact mechanism of action of this compound. In addition, further research could be conducted to identify potential new applications for this compound, such as in the treatment of cancer or other diseases. Finally, further research could be conducted to determine the optimal conditions for the synthesis and storage of this compound.
合成法
2-Methoxy-4-(3-methylphenyl)phenol, 95%, can be synthesized through a multi-step process that involves a combination of chemical reactions. The first step involves the reaction of an o-chloro-benzaldehyde with an aqueous solution of sodium hydroxide. This reaction yields an o-chloro-benzoic acid, which is then reacted with an aqueous solution of sodium methoxide. This reaction yields a sodium salt of the desired compound. Finally, the salt is heated to yield the pure compound.
特性
IUPAC Name |
2-methoxy-4-(3-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-4-3-5-11(8-10)12-6-7-13(15)14(9-12)16-2/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFILOHEWAQBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685407 | |
| Record name | 3-Methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(3-methylphenyl)phenol | |
CAS RN |
899827-10-2 | |
| Record name | 3-Methoxy-3′-methyl[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=899827-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)



![2-Formyl-6-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379245.png)







